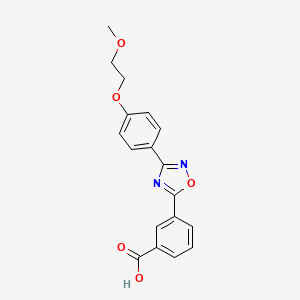

3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Description

Properties

IUPAC Name |

3-[3-[4-(2-methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-9-10-24-15-7-5-12(6-8-15)16-19-17(25-20-16)13-3-2-4-14(11-13)18(21)22/h2-8,11H,9-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZLPZGBHDIIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676478 | |

| Record name | 3-{3-[4-(2-Methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745055-24-7 | |

| Record name | 3-{3-[4-(2-Methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 745055-24-7) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H16N2O5

- Molecular Weight : 340.34 g/mol

The structure features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring and a methoxyethoxy-substituted phenyl group. This structural configuration is believed to contribute significantly to its biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been studied for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring enhances their cytotoxic effects against various cancer cell lines.

Key Findings :

- In vitro studies demonstrated that similar oxadiazole-containing compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin against several cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Activity

Compounds derived from the oxadiazole framework have also been reported for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism of Action :

- The anti-inflammatory activity is often linked to the modulation of pathways involving NF-kB and COX enzymes .

Genotoxicity Studies

A critical aspect of evaluating new pharmaceutical compounds is assessing their genotoxic potential. Studies on related oxadiazole derivatives have shown a lack of mutagenic activity in the Ames test, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : Electron-donating groups (like methoxy) enhance activity, while electron-withdrawing groups can modulate potency.

- Oxadiazole Positioning : The position of the oxadiazole ring relative to other functional groups is crucial for maximizing interaction with biological targets.

Study 1: Antitumor Efficacy

A recent study evaluated a series of oxadiazole derivatives for their antitumor efficacy using xenograft models. The results indicated that compounds similar to this compound exhibited significant tumor growth inhibition compared to controls.

Study 2: Inflammation Model

In an inflammation model using lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains and fungi. The specific compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .

Anticancer Potential

The oxadiazole derivatives are also being explored for their anticancer properties. A study highlighted that modifications of the oxadiazole structure can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the benzoic acid moiety may contribute to this activity by promoting apoptosis in cancer cells .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLEDs. Its ability to act as an electron transport layer has been studied, with results indicating improved efficiency and stability of light emission when incorporated into OLED devices .

Photovoltaic Devices

In photovoltaic applications, the compound has been investigated for its role as a sensitizer in dye-sensitized solar cells (DSSCs). Its absorption spectrum aligns well with solar radiation, enhancing the overall efficiency of energy conversion processes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was assessed against a panel of bacterial and fungal strains. The results indicated that at concentrations above 50 µg/mL, significant inhibition zones were observed around the test samples. This suggests potential for development into an antimicrobial agent for clinical applications .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to evaluate the cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types. These findings support further exploration into its mechanisms of action and potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Profiling : The target compound’s methoxyethoxy group merits evaluation in models of inflammation or bacterial infection, given its structural similarity to bioactive analogues .

- Structure-Activity Relationship (SAR) : Systematic substitution of the oxadiazole ring (e.g., with halogens or sulfonamides) could optimize potency and pharmacokinetics .

- Synthetic Optimization : Improved coupling methods (e.g., microwave-assisted synthesis) may enhance yields for large-scale production .

Q & A

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer : Validate assays using standardized protocols (e.g., IC in triplicate). Cross-reference structural analogs (e.g., triazolothiadiazines with similar substituents) to identify trends. Conflicting data may arise from assay sensitivity (e.g., fluorometric vs. colorimetric readouts) or impurity interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.